molecular formula C31H38N2O11 B607437 Fenpicoxamid CAS No. 517875-34-2

Fenpicoxamid

Cat. No. B607437
M. Wt: 614.648
InChI Key: QGTOTYJSCYHYFK-RBODFLQRSA-N
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Description

Fenpicoxamid is a picolinamide fungicide used for the control of foliar diseases . It is a derivative of the natural product UK-2A . It acts as a contact and residual protectant with limited systemic activity but some translaminar activity .


Synthesis Analysis

Fenpicoxamid, also known as Inatreq active, was developed in collaboration between Dow Chemical and Meiji Seika Pharma, Ltd . It is a synthetic modification of a natural product to improve formulation stability and application performance .


Molecular Structure Analysis

The molecular formula of Fenpicoxamid is C31H38N2O11 . It has an average mass of 614.640 Da and a monoisotopic mass of 614.247559 Da . It has 4 defined stereocenters .


Chemical Reactions Analysis

Fenpicoxamid is converted by Z. tritici to UK-2A, a 15-fold stronger inhibitor of Z. tritici growth .


Physical And Chemical Properties Analysis

Fenpicoxamid is a white powder at 22°C with a vapour pressure of 2.0 × 10-7 Pa at 25 °C . It has a melting point of 158.3°C and an octanol-water partition coefficient (Log Kow) of 4.2 ± 0.1 at pH 5 buffer, 4.4 ± 0.2 at pH 7 buffer and 4.3 ± 0.2 at pH 9 buffer . Its solubility in water at 20 °C is 0.031 mg/L in purified water, 0.031 mg/L at pH 5 buffer, 0.041 mg/L at pH 7 buffer and 0.029 mg/L at pH 9 buffer .

Scientific Research Applications

  • Fenpicoxamid is effective in controlling Zymoseptoria tritici, a significant pathogen in wheat, due to its inhibition of cytochrome c reductase and rapid loss of mitochondrial membrane potential in fungal spores. It binds at the Qi site of the cytochrome bc1 complex, similar to antimycin A (Young et al., 2017).

  • It shows strong in vitro inhibition of various ascomycete fungi and is effective against cereal diseases in greenhouse tests, without cross-resistance to strobilurin and/or azole fungicides. This is due to its novel target site (Qi site of the respiratory cyt bc1 complex) (Owen et al., 2017).

  • A baseline sensitivity study for fenpicoxamid on European Zymoseptoria tritici populations found no pre-existing resistance mechanisms to this fungicide prior to its introduction, indicating its effectiveness in current agricultural practices (Kildea et al., 2022).

  • Fenpicoxamid, also known as XDE-777, underwent peer review for its risk assessment as a pesticide active substance, indicating its regulatory evaluation for use in agriculture, particularly on cereals (Arena et al., 2018).

  • Research on the synthesis and biological activity of analogs of the antifungal antibiotic UK-2A, from which fenpicoxamid is derived, has been instrumental in understanding its efficacy and potential modifications for enhanced activity (Owen et al., 2019).

Future Directions

Fenpicoxamid is a new fungicide with high potency towards a broad range of Ascomycete plant pathogens . It is currently under commercial development for control of wheat leaf blotch caused by Zymoseptoria tritici and banana black Sigatoka caused by Mycosphaerella fijiensis . No cross-resistance was observed between QoI fungicides and fenpicoxamid in the field isolates of Z. tritici .

properties

IUPAC Name

[2-[[(3S,7R,8R,9S)-7-benzyl-9-methyl-8-(2-methylpropanoyloxy)-2,6-dioxo-1,5-dioxonan-3-yl]carbamoyl]-4-methoxypyridin-3-yl]oxymethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O11/c1-17(2)28(35)42-16-41-26-23(39-6)12-13-32-24(26)27(34)33-22-15-40-30(37)21(14-20-10-8-7-9-11-20)25(19(5)43-31(22)38)44-29(36)18(3)4/h7-13,17-19,21-22,25H,14-16H2,1-6H3,(H,33,34)/t19-,21+,22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTOTYJSCYHYFK-RBODFLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895118
Record name Fenpicoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpicoxamid

CAS RN

517875-34-2
Record name (3S,6S,7R,8R)-8-Benzyl-3-[3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517875-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpicoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,7R,8R)-8-benzyl-3-{[(4-methoxy-3-{[(2-methylpropanoyl)oxy]methoxy}pyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
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Record name FENPICOXAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7MC999JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
194
Citations
WJ Owen, C Yao, K Myung, G Kemmitt… - Pest management …, 2017 - Wiley Online Library
… Fenpicoxamid strongly inhibited in … fenpicoxamid as well as its lack of cross‐resistance and strong efficacy against Z. tritici and other pathogens highlight the importance of fenpicoxamid …
Number of citations: 69 onlinelibrary.wiley.com
DH Young, NX Wang, ST Meyer… - Pest management …, 2018 - Wiley Online Library
… fungicidally active species generated from fenpicoxamid by metabolism. Both compounds … reduced sensitivity to fenpicoxamid, UK‐2A and antimycin A. Activity of fenpicoxamid was not …
Number of citations: 42 onlinelibrary.wiley.com
C Yao, KG Meyer, C Gallup, AJ Bowling… - Pest Management …, 2021 - Wiley Online Library
… In our current studies, contribution of AOX to florylpicoxamid and fenpicoxamid … fenpicoxamid activity, illustrating the involvement of AOX for reduced sensitivity to fenpicoxamid under in …
Number of citations: 15 onlinelibrary.wiley.com
S Kildea, P Hellin, TM Heick… - Pest Management …, 2022 - Wiley Online Library
… a range in sensitivity to fenpicoxamid was observed (… fenpicoxamid treatment limited. Sensitivity assays using fentin chloride suggest some of the observed differences in fenpicoxamid …
Number of citations: 3 onlinelibrary.wiley.com
D Young, G Kemmitt, A Leader - Modern Fungicides and Antifungal …, 2020 - d-nb.info
… Fenpicoxamid is derived from the antifungal natural product … Fenpicoxamid will be the first product in the cereals market to … cross-resistance between fenpicoxamid and current fungicides…
Number of citations: 2 d-nb.info
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… adopt a conclusion on whether fenpicoxamid (XDE-777) can … of the representative use of fenpicoxamid (XDE-777) as a … the proposed representative uses of fenpicoxamid result in a …
Number of citations: 7 efsa.onlinelibrary.wiley.com
A Leader, G Kemmitt, P Valverde-Garcia… - The Dundee …, 2018 - researchgate.net
Fenpicoxamid (Inatreq™ 1 active) is the first molecule from a new class of fungicides (picolinamides). It is derived from the natural product UK-2A which is produced by fermentation of …
Number of citations: 1 www.researchgate.net
FJ Sautua, MA Carmona - European Journal of Plant Pathology, 2022 - Springer
… Fenpicoxamid strongly inhibited in vitro spore germination of all tested isolates (EC 50 values ranged from 0.004 to 0.067 μg/ml). In greenhouse tests, fenpicoxamid … of fenpicoxamid …
Number of citations: 4 link.springer.com
Z Lu, N Fang, Z Zhang, Z Hou, Z Lu, Y Li - Journal of Chromatography A, 2020 - Elsevier
In the present study, a fast multiresidue method determining three novel fungicides fenpicoxamid, isofetamid, and mandestrobin in cereals was developed and validated for the first time …
Number of citations: 8 www.sciencedirect.com
KG Meyer, C Yao, Y Lu, K Bravo-Altamirano… - Recent highlights in the …, 2021 - Elsevier
… of fenpicoxamid … , fenpicoxamid converts back to UK-2A in planta or fungi. As the first quinone inside inhibitor (QiI) fungicide to be used in the cereal and banana markets, fenpicoxamid …
Number of citations: 10 www.sciencedirect.com

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